molecular formula C19H22ClF2NO2 B11095250 N-[2-(1-adamantyloxy)ethyl]-2-chloro-4,5-difluorobenzamide

N-[2-(1-adamantyloxy)ethyl]-2-chloro-4,5-difluorobenzamide

Cat. No.: B11095250
M. Wt: 369.8 g/mol
InChI Key: RYKYNQDBZPAAIB-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)ethyl]-2-chloro-4,5-difluorobenzamide is a synthetic organic compound characterized by the presence of an adamantane moiety, a benzamide core, and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)ethyl]-2-chloro-4,5-difluorobenzamide typically involves the following steps:

    Formation of the Adamantyloxyethyl Intermediate: The adamantane moiety is introduced through a nucleophilic substitution reaction, where 1-adamantanol reacts with an appropriate alkylating agent to form 2-(1-adamantyloxy)ethyl intermediate.

    Coupling with Benzamide Core: The intermediate is then coupled with 2-chloro-4,5-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)ethyl]-2-chloro-4,5-difluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzamide core can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-2-chloro-4,5-difluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[2-(1-adamantyloxy)ethyl]-2-chloro-4,5-difluorobenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The adamantane moiety may enhance binding affinity, while the halogen substituents can influence the compound’s reactivity and stability.

Properties

Molecular Formula

C19H22ClF2NO2

Molecular Weight

369.8 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-2-chloro-4,5-difluorobenzamide

InChI

InChI=1S/C19H22ClF2NO2/c20-15-7-17(22)16(21)6-14(15)18(24)23-1-2-25-19-8-11-3-12(9-19)5-13(4-11)10-19/h6-7,11-13H,1-5,8-10H2,(H,23,24)

InChI Key

RYKYNQDBZPAAIB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNC(=O)C4=CC(=C(C=C4Cl)F)F

Origin of Product

United States

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